molecular formula C22H25N3O3 B4834573 N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B4834573
M. Wt: 379.5 g/mol
InChI Key: XLMPKVRWSPXMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to reduce the production of inflammatory cytokines, which are involved in the development of inflammation.
Biochemical and Physiological Effects:
N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of certain enzymes involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. However, one limitation of using this compound is the need for further research to determine its safety and efficacy in humans.

Future Directions

Future research on N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide could include studies on its potential as a treatment for specific types of cancer, such as breast cancer or lung cancer. Additionally, further research could focus on the development of more effective synthesis methods for this compound, as well as the identification of potential side effects and safety concerns. Finally, future research could also explore the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease.

Scientific Research Applications

N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has shown promise as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of arthritis. Other potential applications of this compound include its use as an antifungal agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-17-9-11-18(12-10-17)15-25(2)22(26)14-13-20-23-24-21(28-20)16-27-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPKVRWSPXMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C)C(=O)CCC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Reactant of Route 5
N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.